molecular formula C8H16F2N2O B2827298 1-Amino-3-(4,4-difluoropiperidin-1-yl)propan-2-ol CAS No. 1894083-81-8

1-Amino-3-(4,4-difluoropiperidin-1-yl)propan-2-ol

Cat. No.: B2827298
CAS No.: 1894083-81-8
M. Wt: 194.226
InChI Key: GFUAXYOJNYOLBR-UHFFFAOYSA-N
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Description

1-Amino-3-(4,4-difluoropiperidin-1-yl)propan-2-ol is a chemical compound with the molecular formula C8H16F2N2O and a molecular weight of 194.22 g/mol . This compound features a piperidine ring substituted with two fluorine atoms and an amino alcohol moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-Amino-3-(4,4-difluoropiperidin-1-yl)propan-2-ol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Amino Alcohol Formation:

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Amino-3-(4,4-difluoropiperidin-1-yl)propan-2-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-Amino-3-(4,4-difluoropiperidin-1-yl)propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for drug development.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an antiviral agent.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-Amino-3-(4,4-difluoropiperidin-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance its binding affinity and selectivity, while the amino alcohol group facilitates its interaction with biological molecules. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

1-Amino-3-(4,4-difluoropiperidin-1-yl)propan-2-ol can be compared with similar compounds such as:

Properties

IUPAC Name

1-amino-3-(4,4-difluoropiperidin-1-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16F2N2O/c9-8(10)1-3-12(4-2-8)6-7(13)5-11/h7,13H,1-6,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUAXYOJNYOLBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)CC(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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